Phenyl cinnamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21000. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

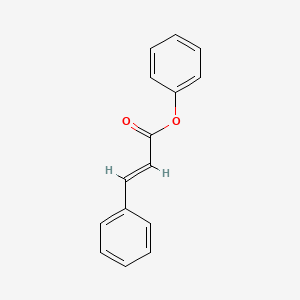

2D Structure

3D Structure

Properties

IUPAC Name |

phenyl (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-15(17-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFNGRDFKUJVIN-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2757-04-2 | |

| Record name | Phenyl cinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002757042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC21000 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl cinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Phenyl Cinnamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of phenyl cinnamate (B1238496), a significant organic compound with applications in various scientific fields. This document details established synthetic protocols, thorough characterization methodologies, and presents key analytical data in a clear, accessible format.

Synthesis of Phenyl Cinnamate

This compound is commonly synthesized in the laboratory via the esterification of cinnamic acid with phenol (B47542). One of the most effective and widely documented methods involves a two-step process: the conversion of cinnamic acid to cinnamoyl chloride, followed by the reaction of the acyl chloride with phenol. An alternative approach is the direct Fischer esterification of cinnamic acid and phenol using an acid catalyst.

Synthesis via Cinnamoyl Chloride Intermediate

This robust method typically provides a good yield of the desired ester. The reaction proceeds by first activating the carboxylic acid group of cinnamic acid with thionyl chloride to form the more reactive cinnamoyl chloride. This intermediate then readily undergoes nucleophilic acyl substitution with phenol to yield this compound.

Experimental Protocol: Synthesis of this compound via Cinnamoyl Chloride [1]

Materials:

-

Cinnamic acid

-

Thionyl chloride (redistilled before use is recommended)[1]

-

Phenol (analytical reagent grade)[1]

-

2% Sodium bicarbonate solution

Procedure:

-

Formation of Cinnamoyl Chloride: In a 500-mL Claisen flask fitted with a reflux condenser and a gas-absorption trap for hydrogen chloride and sulfur dioxide, a mixture of 148 g (1 mole) of cinnamic acid and 119 g (1 mole) of thionyl chloride is placed.[1] The flask is mounted at an angle to prevent the condensate from running into the side arm.[1] The mixture is heated cautiously on a steam bath until the evolution of hydrogen chloride ceases (approximately 45–60 minutes).[1]

-

Reaction with Phenol: The reaction mixture is allowed to cool, and 94 g (1 mole) of phenol is added.[1] The mixture is then reheated on the steam bath until the evolution of hydrogen chloride is no longer observed (approximately 1 hour).[1] To ensure the reaction goes to completion and to remove any remaining hydrogen chloride, the flask is briefly heated to reflux on a sand bath.[1]

-

Purification: The crude reaction mixture is cooled and then distilled under reduced pressure. The fraction boiling at 190–210 °C at 15 mm Hg is collected.[1] The distillate, which solidifies upon cooling to a pale yellow solid, is then purified.[1] The solid is ground to a powder and washed with 500 mL of cold 2% sodium bicarbonate solution.[1] The resulting residue is recrystallized from 300 mL of 95% ethanol to yield pure, white crystals of this compound.[1]

Yield: 141–168 g (63–75%) of pure this compound.[1]

Fischer Esterification

Fischer esterification offers a more direct route to this compound by reacting cinnamic acid and phenol in the presence of a strong acid catalyst, such as sulfuric acid.[2] This is an equilibrium-driven reaction, and removal of water can be employed to drive the reaction towards the product.

Characterization of this compound

A thorough characterization of the synthesized this compound is crucial to confirm its identity, purity, and structure. The following sections detail the key analytical techniques and expected results.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂O₂ | [3] |

| Molecular Weight | 224.25 g/mol | [3] |

| Melting Point | 75–76 °C | [1] |

| Boiling Point | 190–210 °C at 15 mm Hg | [1] |

| Appearance | White crystalline solid | [1] |

Spectroscopic Analysis

Spectroscopic methods are indispensable for the structural elucidation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Vinylic Proton (α to C=O) | ~6.5 | d | ~16.0 | 1H |

| Vinylic Proton (β to C=O) | ~7.8 | d | ~16.0 | 1H |

| Aromatic Protons (Cinnamate Phenyl) | ~7.4-7.6 | m | - | 5H |

| Aromatic Protons (Phenoxy Phenyl) | ~7.1-7.4 | m | - | 5H |

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation:

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) is a commonly used solvent.

-

Concentration: A solution of approximately 5-10 mg/mL of this compound in the deuterated solvent is prepared.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Acquisition Parameters:

-

Spectrometer Frequency: 300-500 MHz.

-

Number of Scans: 16-32 scans are generally sufficient to obtain a good signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-2 seconds between scans is typically used.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

| Signal Assignment | Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | ~165 |

| Vinylic Carbon (α to C=O) | ~118 |

| Vinylic Carbon (β to C=O) | ~145 |

| Aromatic Carbons (Cinnamate Phenyl) | ~128-134 |

| Aromatic Carbons (Phenoxy Phenyl) | ~121-151 |

Experimental Protocol: ¹³C NMR Spectroscopy

Sample Preparation:

-

Solvent: Deuterated chloroform (CDCl₃).

-

Concentration: A more concentrated solution (20-50 mg/mL) is often required compared to ¹H NMR.

Acquisition Parameters:

-

Spectrometer Frequency: 75-125 MHz.

-

Decoupling: Proton decoupling is used to simplify the spectrum to single lines for each carbon.

The IR spectrum is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3060 | C-H stretch | Aromatic & Vinylic |

| ~1735 | C=O stretch | Ester |

| ~1635 | C=C stretch | Alkene |

| ~1600, 1490 | C=C stretch | Aromatic Ring |

| ~1200 | C-O stretch | Ester |

Experimental Protocol: FT-IR Spectroscopy

Sample Preparation:

-

KBr Pellet: A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin pellet.

-

Nujol Mull: The sample is ground with a few drops of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation:

-

Molecular Ion (M⁺): m/z = 224

-

Base Peak: m/z = 131 (loss of phenoxy radical, •OC₆H₅) corresponding to the cinnamoyl cation.

-

Other Fragments: m/z = 103 (loss of CO from the cinnamoyl cation) and m/z = 77 (phenyl cation).

Experimental Protocol: Mass Spectrometry

Ionization Method:

-

Electron Impact (EI): A common method for volatile compounds.

Analysis:

-

The sample is introduced into the mass spectrometer, ionized, and the resulting fragments are separated based on their mass-to-charge ratio.

Visualizations

Synthesis Workflow

References

Spectroscopic Profile of Phenyl Cinnamate: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for phenyl cinnamate (B1238496), a significant compound in chemical research and drug development. The following sections detail its ¹H NMR, ¹³C NMR, and Infrared (IR) spectral characteristics, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

Phenyl cinnamate is an ester of phenol (B47542) and cinnamic acid. Its structural features, including two phenyl rings and an α,β-unsaturated carbonyl system, give rise to a distinct spectroscopic signature. Understanding this signature is crucial for its identification, purity assessment, and the study of its chemical behavior.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the hydrogen atoms within the this compound molecule. The spectrum is characterized by signals from the aromatic protons of the two phenyl rings and the vinylic protons of the cinnamate backbone.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.75 | d, J = 16.0 Hz | 1H | H-α (vinylic) |

| 7.55 - 7.20 | m | 10H | Aromatic protons |

| 6.50 | d, J = 16.0 Hz | 1H | H-β (vinylic) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon skeleton of this compound. The spectrum shows distinct signals for the carbonyl carbon, the vinylic carbons, and the aromatic carbons.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 167.5 | C=O (ester carbonyl) |

| 150.8 | C-O (aromatic) |

| 145.0 | C-α (vinylic) |

| 134.9 | C-ipso (cinnamate phenyl) |

| 130.6 | Aromatic CH |

| 129.3 | Aromatic CH |

| 128.5 | Aromatic CH |

| 121.8 | Aromatic CH |

| 118.8 | C-β (vinylic) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in this compound. The key absorptions correspond to the stretching vibrations of the carbonyl group, the carbon-carbon double bond, and the aromatic rings.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 | Medium | Aromatic C-H stretch |

| 1735 | Strong | C=O (ester carbonyl) stretch |

| 1635 | Strong | C=C (vinylic) stretch |

| 1595, 1490 | Medium-Strong | Aromatic C=C stretch |

| 1160 | Strong | C-O (ester) stretch |

| 750, 690 | Strong | Aromatic C-H bend (out-of-plane) |

Experimental Protocols

The spectroscopic data presented were obtained using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.[1] The sample is dissolved in a deuterated solvent, commonly deuterochloroform (CDCl₃), with tetramethylsilane (B1202638) (TMS) used as an internal standard. Data acquisition parameters such as pulse width, acquisition time, and relaxation delay are optimized to ensure high-quality spectra.

Infrared (IR) Spectroscopy: IR spectra are generally recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a suitable solvent. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

The Multifaceted Biological Activities of Phenyl Cinnamate Derivatives: A Technical Guide for Researchers

Introduction

Phenyl cinnamate (B1238496) derivatives, a class of organic compounds characterized by a core structure of cinnamic acid esterified with a phenol, have garnered significant attention in the scientific community for their diverse and potent biological activities. These compounds, found in various natural sources and also accessible through synthetic routes, exhibit a wide spectrum of pharmacological effects, including anticancer, antimicrobial, antioxidant, anti-inflammatory, and enzyme inhibitory properties. Their versatile bioactivities stem from their unique chemical architecture, which allows for various substitutions on both the phenyl and cinnamate moieties, leading to a broad range of derivatives with tailored biological functions. This technical guide provides an in-depth overview of the biological activities of phenyl cinnamate derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support researchers and drug development professionals in this promising field.

Anticancer Activity

This compound derivatives have emerged as a promising class of compounds in oncology research, demonstrating cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The anticancer efficacy of various this compound derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values for different derivatives against several cancer cell lines.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| (E)-N-[(3,4-dichlorophenyl)methyl]-3-(4-phenoxyphenyl)-2-propenamide (LQM755) | Human gastric adenocarcinoma (AGS) | Potentially promising cytotoxic effect | [1] |

| Compound 4ii | HT-29 (colon), A-549 (lung), OAW-42 (ovarian), MDA-MB-231 (breast), HeLa (cervical) | Low antitumor activity, with the exception of 4ii | [2][3] |

| N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives (16c, 16d) | HeLa (cervical), MCF-7 (breast), HCT-116 (colon) | Moderate activity (IC50 range: 42–170 µM) | [4] |

| Cinnamic acid phenethyl ester (CAPE) | Colon 26-L5 carcinoma | 1.76 µg/mL | [5] |

| Benzyl caffeate | Colon 26-L5 carcinoma | 0.288 µg/mL | [5] |

| Cinnamoyl caffeate | Colon 26-L5 carcinoma | 0.114 µg/mL | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

-

Materials:

-

96-well microplate

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound derivative stock solution (in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[6]

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent). Incubate for a specified period (e.g., 24, 48, or 72 hours).[6]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7][8]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

-

Experimental Workflow: MTT Assay

Antimicrobial Activity

This compound derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. Their antimicrobial action is often attributed to the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with biofilm formation.[9]

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound. The following table summarizes the MIC values for several this compound derivatives against various microbial strains.

| Derivative | Microorganism | MIC (µg/mL) | Reference |

| Cinnamic acid | Staphylococcus aureus | 125 | [10] |

| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives (16b, 16c, 16d, 17a, 17c) | Staphylococcus sp. and Enterococcus sp. | 1-2 | [4] |

| Butyl cinnamate (6) | Candida albicans, C. tropicalis, C. glabrata | 626.62 µM | [11] |

| 4-isopropylbenzylcinnamide (18) | Staphylococcus aureus, S. epidermidis, Pseudomonas aeruginosa | 458.15 µM | [11] |

| Decyl cinnamate (9) | Staphylococcus aureus, S. epidermidis, P. aeruginosa | 550.96 µM | [11] |

| 1-cinnamoylpyrrolidine | E. coli, P. aeruginosa, B. subtilis, S. aureus, MRSA | 0.5 mg/mL | [12] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[9]

-

Materials:

-

96-well microtiter plate

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound derivative stock solution

-

Sterile saline or broth for inoculum preparation

-

0.5 McFarland standard

-

Microplate reader (optional)

-

-

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.[13]

-

Serial Dilution: Perform a two-fold serial dilution of the this compound derivative in the broth medium across the wells of the 96-well plate.[13]

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).[13]

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for bacteria).[13]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[9] This can be assessed visually or by measuring the optical density using a microplate reader.

-

Experimental Workflow: MIC Determination

Antioxidant Activity

Many this compound derivatives exhibit potent antioxidant properties, primarily due to their ability to scavenge free radicals and modulate cellular antioxidant defense systems. The presence of hydroxyl groups on the phenyl ring is a key structural feature contributing to their radical-scavenging capabilities.[4]

Quantitative Antioxidant Activity Data

The antioxidant activity is often expressed as the IC50 value from the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a lower IC50 indicates higher antioxidant potential.

| Derivative | Antioxidant Assay | IC50 | Reference |

| Acetyl derivative of cinnamic acid | DPPH | 0.16 µg/mL | [14] |

| Cinnamic acid | DPPH | 0.18 µg/mL | [14] |

| (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid derivatives (4, 8, 10, 13) | DPPH | Similar to Trolox | [15] |

| Caffeic acid | DPPH | - | [16] |

| Ferulic acid | DPPH | - | [16] |

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging activity of compounds.[17]

-

Materials:

-

DPPH solution in a suitable solvent (e.g., methanol (B129727) or ethanol)

-

This compound derivative solutions at various concentrations

-

UV-Vis spectrophotometer

-

96-well plate or cuvettes

-

-

Procedure:

-

Reaction Mixture: Mix a solution of the this compound derivative with the DPPH solution.[17]

-

Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).[18]

-

Absorbance Measurement: Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm).[17]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the log of the compound concentration.

-

Signaling Pathway: Nrf2 Activation

Some this compound derivatives exert their antioxidant effects indirectly by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[19] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds, including some cinnamate derivatives, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of various antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[9][19]

Anti-inflammatory Activity

This compound derivatives have demonstrated notable anti-inflammatory effects, primarily through the inhibition of key inflammatory enzymes and signaling pathways. Their ability to modulate the production of pro-inflammatory mediators makes them attractive candidates for the development of new anti-inflammatory agents.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity is often assessed by measuring the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins.

| Derivative | Enzyme | IC50 (µM) | Reference |

| Compound 9 | COX-2 | 3.0 ± 0.3 | [15] |

| Compound 10 | COX-2 | 2.4 ± 0.6 | [15] |

| Compound 23 | COX-2 | 1.09 ± 0.09 | [15] |

| Compound 4 | COX-1 | 37 ± 4 | [20] |

| Compound 4 | COX-2 | 126 ± 12 | [20] |

| Compound 2 | COX-1 | 56 ± 6 | [20] |

| Compound 2 | COX-2 | 204 ± 10 | [20] |

Experimental Protocol: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

-

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Reaction buffer

-

This compound derivative solutions

-

Detection reagent (e.g., for measuring prostaglandin (B15479496) E2 production)

-

Microplate reader

-

-

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

-

Inhibitor Pre-incubation: Pre-incubate the enzyme with various concentrations of the this compound derivative for a specific time.[21]

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.[21]

-

Reaction Termination: Stop the reaction after a defined period.

-

Product Detection: Measure the amount of prostaglandin produced using a suitable detection method, such as an enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21]

-

IC50 Calculation: Calculate the percentage of inhibition for each concentration and determine the IC50 value.

-

Signaling Pathway: NF-κB Inhibition

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some this compound derivatives have been shown to inhibit this pathway, thereby reducing the inflammatory response.[22]

Enzyme Inhibitory Activity

Beyond their effects on inflammatory enzymes, this compound derivatives have been found to inhibit a variety of other enzymes implicated in different diseases. This includes enzymes like lipoxygenase (LOX), which is involved in inflammation, and α-glucosidase, a target for diabetes treatment.

Quantitative Enzyme Inhibitory Activity Data

| Derivative | Enzyme | IC50 (µM) | Reference |

| Compound 4ii | Soybean Lipoxygenase | Potent inhibitor | [2][3] |

| Compound 3i | Soybean Lipoxygenase | 7.4 | [23] |

| Caffeic acid | Intestinal Maltase | 0.74 ± 0.01 mM | [22] |

| Ferulic acid | Intestinal Maltase | 0.79 ± 0.04 mM | [22] |

| Ferulic acid | Intestinal Sucrase | 0.45 ± 0.01 mM | [22] |

Experimental Protocol: Lipoxygenase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of lipoxygenase.

-

Materials:

-

Lipoxygenase enzyme (e.g., from soybean)

-

Linoleic acid or arachidonic acid (substrate)

-

Buffer solution (e.g., borate (B1201080) buffer, pH 9.0)

-

This compound derivative solutions

-

UV-Vis spectrophotometer

-

-

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing the buffer, enzyme, and the this compound derivative at various concentrations.[24]

-

Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.[24]

-

Reaction Initiation: Start the reaction by adding the substrate (linoleic acid).[24]

-

Absorbance Monitoring: Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.[25]

-

IC50 Calculation: Calculate the percentage of inhibition for each concentration and determine the IC50 value.

-

Experimental Workflow: Lipoxygenase Inhibition Assay

This compound derivatives represent a versatile and promising class of bioactive molecules with a wide array of potential therapeutic applications. Their demonstrated efficacy in anticancer, antimicrobial, antioxidant, anti-inflammatory, and enzyme inhibitory assays highlights their potential as lead compounds for drug discovery and development. The structure-activity relationships of these derivatives offer a valuable framework for the rational design of new and more potent analogues. The detailed experimental protocols and pathway visualizations provided in this guide are intended to facilitate further research into the fascinating biological activities of this compound derivatives and accelerate their translation into novel therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cyclooxygenase 2 (COX2) Inhibitor Screening Kit (Fluorometric) (ab211097) is not available | Abcam [abcam.com]

- 6. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 8. graphviz.org [graphviz.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 13. researchgate.net [researchgate.net]

- 14. dot | Graphviz [graphviz.org]

- 15. New phenolic cinnamic acid derivatives as selective COX-2 inhibitors. Design, synthesis, biological activity and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. DOT Language | Graphviz [graphviz.org]

- 17. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.aip.org [pubs.aip.org]

- 20. mdpi.com [mdpi.com]

- 21. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. cdn.caymanchem.com [cdn.caymanchem.com]

- 24. dergipark.org.tr [dergipark.org.tr]

- 25. researchgate.net [researchgate.net]

Phenyl Cinnamate: A Technical Guide to its Mechanisms of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl cinnamate (B1238496), an ester of phenol (B47542) and cinnamic acid, is a naturally occurring compound found in a variety of plants. Belonging to the phenylpropanoid class, it has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the biological effects of phenyl cinnamate, with a focus on its anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. Detailed experimental protocols for key assays, quantitative data from relevant studies, and visualizations of implicated signaling pathways are presented to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

Phenylpropanoids are a large family of secondary metabolites in plants, playing crucial roles in defense against pathogens and UV radiation. This compound, as a member of this family, possesses a characteristic C6-C3 carbon skeleton. Its biological activities are largely attributed to the synergistic effects of its constituent phenol and cinnamic acid moieties, as well as the unique properties of the ester linkage. This document will systematically dissect the current understanding of how this compound interacts with and modulates key biological pathways.

Core Mechanisms of Action

This compound exerts its biological effects through a multi-pronged approach, primarily by modulating key signaling pathways involved in inflammation, oxidative stress, and cell proliferation.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

Chronic inflammation is a hallmark of numerous diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

This compound and its derivatives have been shown to suppress the activation of the NF-κB pathway.[1][2] This inhibition can occur at multiple levels, including the prevention of IκBα phosphorylation and degradation, thereby blocking the nuclear translocation of NF-κB.[2] The resulting downregulation of COX-2 and iNOS expression leads to a decrease in the production of inflammatory mediators like prostaglandins (B1171923) and nitric oxide.

Antioxidant Activity: Activation of the Nrf2 Pathway

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a wide range of pathologies. The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation.

Electrophilic compounds, including derivatives of cinnamic acid, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction.[3][4] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This leads to the upregulation of enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), bolstering the cell's capacity to neutralize ROS. Studies on N-phenyl cinnamamide (B152044) derivatives strongly suggest that this mechanism is a key contributor to their protective effects against oxidative stress.[3]

Quantitative Data

The following tables summarize the quantitative data for the biological activities of this compound and its closely related derivatives.

Table 1: Anti-inflammatory and Antioxidant Activity

| Compound | Assay | Cell Line/System | IC50 / Activity | Reference |

| Cinnamic acid derivatives | NF-κB Inhibition | THP1-Blue™ NF-κB cells | Significant attenuation at 2 µM | [1] |

| N-phenyl cinnamamide derivatives | Nrf2/ARE Luciferase Assay | HepG2 | 3.57–15.6 times more potent than negative control at 10 µM | [3] |

| Cinnamic acid | DPPH Radical Scavenging | - | IC50 values vary depending on derivatives | [5][6] |

| Cinnamic acid | ABTS Radical Scavenging | - | IC50 values vary depending on derivatives | [5] |

Table 2: Anticancer Activity

| Compound | Cell Line | Assay | IC50 | Reference |

| Cinnamic acid derivatives | HeLa, A549 | MTT | IC50 values vary widely based on substitution | [7][8][9] |

| Octyl, phenyl-propyl, and decyl caffeates | A549 | MTT | 54.2 to 80.2 µM | [8] |

Table 3: Antimicrobial Activity

| Compound | Microorganism | MIC (µM) | Reference |

| This compound | Aspergillus niger | 61 | [10] |

| This compound | Bacillus subtilis | 164 | [10] |

| This compound | Candida albicans | 43 | [10] |

| This compound | Escherichia coli | 252 | [10] |

| This compound | Staphylococcus aureus | 203 | [10] |

| Cinnamic acid derivatives | S. aureus, E. coli | MICs vary | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's biological activities.

Synthesis of this compound

Objective: To synthesize this compound from cinnamic acid and phenol.

Materials:

-

Cinnamic acid

-

Thionyl chloride

-

Phenol

-

Sodium bicarbonate solution (2%)

-

Claisen flask, reflux condenser, gas-absorption trap, steam bath, sand bath, distillation apparatus

Procedure: [12]

-

Place 1 mole of cinnamic acid and 1 mole of thionyl chloride in a 500-ml Claisen flask fitted with a reflux condenser and a gas-absorption trap.

-

Heat the mixture on a steam bath until the evolution of hydrogen chloride ceases (approximately 45-60 minutes).

-

Cool the mixture and add 1 mole of phenol.

-

Heat the mixture again on the steam bath until the evolution of hydrogen chloride stops (approximately 1 hour).

-

Heat the reaction mixture to reflux on a sand bath to complete the reaction and remove residual hydrogen chloride.

-

Cool the mixture and distill under reduced pressure. Collect the fraction boiling at 190–210°C at 15 mm Hg.

-

Purify the resulting solid by grinding it to a powder and washing with cold 2% sodium bicarbonate solution.

-

Recrystallize the product from 95% ethanol to obtain pure this compound.

NF-κB Luciferase Reporter Assay

Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.

Materials:

-

HEK293 cells stably transfected with an NF-κB-RE-luciferase reporter construct

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS

-

This compound stock solution (in DMSO)

-

Phorbol 12-myristate 13-acetate (PMA) or Lipopolysaccharide (LPS)

-

Luciferase Assay System

-

96-well opaque plates

-

Luminometer

-

Seed the HEK293 reporter cells in a 96-well opaque plate and incubate overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with an NF-κB activator (e.g., PMA or LPS) for 6-24 hours.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

-

Measure the luminescence using a plate-reading luminometer.

-

Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).

Nrf2 Nuclear Translocation Assay (Immunofluorescence)

Objective: To visualize and quantify the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with this compound.

Materials:

-

HepG2 or other suitable cells

-

This compound stock solution (in DMSO)

-

Paraformaldehyde (4%)

-

Triton X-100 (0.25%)

-

Bovine Serum Albumin (BSA, 1%)

-

Primary antibody against Nrf2

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Fluorescence microscope

-

Grow cells on coverslips in a 24-well plate.

-

Treat the cells with this compound for the desired time.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

-

Block non-specific binding with 1% BSA for 1 hour.

-

Incubate with the primary anti-Nrf2 antibody overnight at 4°C.

-

Wash and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Western Blot for COX-2 and iNOS

Objective: To determine the effect of this compound on the protein expression levels of COX-2 and iNOS in stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cells

-

This compound stock solution (in DMSO)

-

Lipopolysaccharide (LPS)

-

RIPA buffer with protease inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (5% non-fat milk in TBST)

-

Primary antibodies for COX-2, iNOS, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagent

-

Imaging system

Procedure: [18][19][20][21][22]

-

Seed RAW 264.7 cells and allow them to adhere.

-

Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS for 24 hours.

-

Lyse the cells in RIPA buffer and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk for 1 hour.

-

Incubate the membrane with primary antibodies against COX-2, iNOS, and β-actin overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour.

-

Detect the protein bands using an ECL reagent and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Antioxidant Activity (DPPH and ABTS Assays)

Objective: To measure the free radical scavenging capacity of this compound.

-

Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (B129727).

-

In a 96-well plate, add various concentrations of this compound to the DPPH solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

-

Prepare the ABTS radical cation (ABTS•+) by reacting ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) with potassium persulfate.

-

Dilute the ABTS•+ solution with methanol to an absorbance of ~0.7 at 734 nm.

-

Add various concentrations of this compound to the ABTS•+ solution.

-

After a set incubation time, measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

Anticancer Activity (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HeLa, A549)

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

-

Seed the cancer cells in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for 24-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan (B1609692) crystal formation.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Activity (Broth Microdilution for MIC)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various microorganisms.

Materials:

-

Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

This compound stock solution (in DMSO)

-

Sterile 96-well microtiter plates

-

Inoculum of the microorganism adjusted to 0.5 McFarland standard

-

Perform serial two-fold dilutions of this compound in the broth medium in a 96-well plate.

-

Inoculate each well with the standardized microbial suspension.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Conclusion

This compound is a promising natural compound with a diverse range of biological activities. Its mechanisms of action are multifaceted, primarily involving the modulation of the NF-κB and Nrf2 signaling pathways, which are central to inflammation and oxidative stress responses. The data and protocols presented in this technical guide provide a solid foundation for further research into the therapeutic potential of this compound and its derivatives. Future studies should focus on elucidating the precise molecular targets and conducting in vivo efficacy and safety evaluations to translate the promising in vitro findings into clinical applications.

References

- 1. indigobiosciences.com [indigobiosciences.com]

- 2. selleckchem.com [selleckchem.com]

- 3. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical and biological mechanisms of phytochemical activation of Nrf2 and importance in disease prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. library.opentrons.com [library.opentrons.com]

- 14. bowdish.ca [bowdish.ca]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells [mdpi.com]

- 22. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated RAW264.7 cells by carboxybutyrylated glucosamine takes place via down-regulation of mitogen-activated protein kinase-mediated nuclear factor-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. systembio.com [systembio.com]

- 24. medchemexpress.com [medchemexpress.com]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. e3s-conferences.org [e3s-conferences.org]

- 28. researchgate.net [researchgate.net]

The Solubility of Phenyl Cinnamate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of phenyl cinnamate (B1238496) in various organic solvents. Aimed at researchers, scientists, and professionals in drug development, this document compiles available quantitative and qualitative data, details experimental protocols for solubility determination, and presents relevant biological pathway information.

Executive Summary

Phenyl cinnamate, an ester of phenol (B47542) and cinnamic acid, is a compound of interest in various chemical and pharmaceutical applications. Understanding its solubility is critical for process development, formulation, and biological studies. This guide addresses the current knowledge gap by providing estimated quantitative solubility data in ethanol (B145695) and qualitative data for other common organic solvents. Furthermore, it outlines a detailed experimental protocol for precise solubility determination and visualizes the relevant Nrf2 signaling pathway, which can be modulated by cinnamate derivatives.

Data Presentation: Solubility of this compound

Precise quantitative solubility data for this compound is not widely available in published literature. However, an estimation for its solubility in 95% ethanol can be derived from established purification protocols. Qualitative solubility information is also available for other organic solvents.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Type | Source |

| 95% Ethanol | ~20-25 (Cold) | ~6.0 - 15.7 | Estimated | [1] |

| 95% Ethanol | ~78 (Hot) | > 66.7 | Estimated | [1] |

| Alcohols | Ambient | Soluble | Qualitative | [2] |

| Oils | Ambient | Soluble | Qualitative | [2] |

| Water | Ambient | Insoluble | Qualitative | [2] |

Disclaimer: The solubility data for 95% Ethanol is estimated from a recrystallization procedure where 186-200g of crude this compound was dissolved in 300 mL of hot 95% ethanol, and 141-168g was recovered after cooling.[1] The cold solubility represents the maximum amount that could have remained in the mother liquor. The hot solubility indicates that at least 66.7 g dissolved in 100 mL.

Experimental Protocols

To obtain precise and accurate solubility data for this compound, the isothermal shake-flask method followed by UV/Vis spectrophotometric analysis is recommended.

Isothermal Shake-Flask and UV/Vis Spectrophotometry Protocol

1. Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

2. Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Volumetric flasks

-

Conical flasks with stoppers

-

Thermostatic shaker bath

-

Syringe filters (0.45 µm, solvent-compatible)

-

UV/Vis Spectrophotometer

-

Quartz cuvettes

3. Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Perform a series of dilutions to create at least five standard solutions of varying, known concentrations.

-

-

Generation of Calibration Curve:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear (R² > 0.99).

-

-

Equilibration:

-

Add an excess amount of solid this compound to a conical flask containing a known volume of the solvent. "Excess" means that undissolved solid should be visible.

-

Seal the flask and place it in a thermostatic shaker bath set to the desired temperature.

-

Agitate the flasks for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Analysis:

-

After equilibration, allow the flasks to rest in the thermostatic bath for at least 2 hours to allow undissolved solids to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a 0.45 µm filter.

-

Dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation of Solubility:

-

Use the absorbance of the diluted sample and the equation of the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor. This value represents the solubility of this compound in the solvent at that temperature.

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

Nrf2 Signaling Pathway Activation by Cinnamate Derivatives

Cinnamic acid and its derivatives, which are α,β-unsaturated carbonyl compounds, are known to be electrophilic and can act as activators of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[3] This pathway is a key cellular defense mechanism against oxidative and electrophilic stress.

References

Crystal Structure of Phenyl Cinnamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis of phenyl cinnamate (B1238496). Phenyl cinnamate, the ester of phenol (B47542) and cinnamic acid, is a compound of interest in various chemical and pharmaceutical fields. Understanding its three-dimensional structure is crucial for predicting its physical and chemical properties, which in turn influences its application in drug development and materials science. While a definitive single-crystal X-ray diffraction study detailing the complete crystallographic parameters for this compound is not publicly available in crystallographic databases as of the date of this publication, this guide furnishes the necessary theoretical framework, experimental protocols for its determination, and its known physicochemical properties. This document outlines the standard procedures for synthesis, purification, and subsequent crystal structure analysis.

Introduction

This compound (C₁₅H₁₂O₂) is an aromatic ester with established applications and potential for further development in various scientific domains. The arrangement of its constituent atoms in a crystalline lattice dictates its macroscopic properties, including melting point, solubility, and bioavailability. Therefore, a thorough understanding of its crystal structure is of significant scientific and industrial importance. This guide serves as a resource for researchers aiming to elucidate the crystal structure of this compound or its derivatives.

Physicochemical Properties

While experimental crystallographic data is not available, other key physical and chemical properties of this compound have been documented.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂O₂ | [1][2] |

| Molecular Weight | 224.26 g/mol | [2] |

| IUPAC Name | phenyl (2E)-3-phenylprop-2-enoate | [1] |

| CAS Number | 2757-04-2 | [1][2] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 74.0 to 78.0 °C | |

| Boiling Point | 207 °C at 12 mmHg | |

| Solubility | Data not readily available | |

| Crystal System | Not determined | |

| Space Group | Not determined | |

| Unit Cell Dimensions | Not determined | |

| Z Value | Not determined | |

| Final R-factor | Not determined |

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the general procedure for its crystal structure determination via single-crystal X-ray diffraction.

Synthesis and Purification of this compound

A reliable method for the synthesis of this compound involves the reaction of cinnamoyl chloride with phenol. The crude product is then purified by recrystallization.

Materials:

-

Cinnamic acid

-

Thionyl chloride

-

Phenol

-

Sodium bicarbonate solution (2%)

Procedure:

-

Preparation of Cinnamoyl Chloride: In a flask equipped with a reflux condenser, mix cinnamic acid with an excess of thionyl chloride. Heat the mixture on a steam bath until the evolution of hydrogen chloride gas ceases (approximately 45-60 minutes).

-

Reaction with Phenol: After cooling the cinnamoyl chloride solution, add an equimolar amount of phenol.

-

Completion of Reaction: Heat the new mixture on a steam bath until the evolution of hydrogen chloride is no longer observed (approximately 1 hour).

-

Purification:

-

Cool the reaction mixture and perform a vacuum distillation, collecting the fraction that boils between 190-210 °C at 15 mm Hg. The distillate will solidify upon cooling.

-

Grind the solidified product into a powder and wash it with a cold 2% sodium bicarbonate solution.

-

Recrystallize the washed product from 95% ethanol to yield pure, white crystals of this compound.

-

Proposed Protocol for Single-Crystal X-ray Diffraction Analysis

The following is a generalized protocol for the determination of the crystal structure of this compound.

1. Crystal Growth:

-

High-quality single crystals of this compound are essential for X-ray diffraction analysis.

-

Slow evaporation of a saturated solution of purified this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) at a constant temperature is a common method for crystal growth.

2. Crystal Mounting and Data Collection:

-

A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope.

-

The crystal is mounted on a goniometer head, often using a cryoprotectant oil, and placed in a single-crystal X-ray diffractometer.

-

The crystal is cooled to a low temperature (e.g., 100 K) to minimize the thermal vibration of the atoms.

-

The diffractometer directs a beam of monochromatic X-rays at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

3. Data Processing and Structure Solution:

-

The collected diffraction data are processed to determine the unit cell parameters and the symmetry of the crystal (space group).

-

The intensities of the diffracted X-rays are used to solve the phase problem and generate an initial electron density map of the molecule.

-

This map is then used to build a preliminary model of the this compound molecule.

4. Structure Refinement and Validation:

-

The initial model is refined against the experimental data using least-squares methods to improve the atomic positions and thermal parameters.

-

The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy. The results are typically presented in a Crystallographic Information File (CIF).

Visualizations

Molecular Structure of this compound

The following diagram illustrates the two-dimensional chemical structure of this compound.

Caption: Molecular structure of this compound.

Workflow for Crystal Structure Analysis

The diagram below outlines the logical workflow for determining the crystal structure of a compound like this compound.

Caption: Experimental workflow for crystal structure analysis.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined and deposited in public databases, this guide provides the essential background and procedural information for researchers to undertake this task. The outlined protocols for synthesis and single-crystal X-ray diffraction offer a clear pathway for obtaining high-quality structural data. The elucidation of the three-dimensional arrangement of atoms in this compound will undoubtedly contribute to a deeper understanding of its properties and facilitate its application in the development of new materials and therapeutic agents.

References

Thermogravimetric Analysis of Phenyl Cinnamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated thermogravimetric analysis (TGA) of phenyl cinnamate (B1238496). Due to a lack of specific experimental data for phenyl cinnamate in the public domain, this document synthesizes information from the thermal analysis of its constituent components, cinnamic acid and phenol, as well as structurally related cinnamate esters. The guide outlines a detailed experimental protocol for conducting TGA on this compound, presents an expected thermal decomposition profile, and discusses the probable decomposition pathways. This information is intended to serve as a valuable resource for researchers in materials science, organic chemistry, and pharmaceutical development who are interested in the thermal stability and degradation kinetics of this compound.

Introduction

This compound is an aromatic ester with applications in various fields, including as a fragrance ingredient and a potential synthon in organic chemistry. Understanding its thermal stability is crucial for its application in processes that involve elevated temperatures, such as in polymer formulations or certain chemical reactions. Thermogravimetric analysis (TGA) is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. This guide will provide a projected TGA profile for this compound based on the known thermal behavior of related compounds.

Predicted Thermogravimetric Analysis Data

The following table summarizes the expected quantitative data from a thermogravimetric analysis of this compound. This data is inferred from the thermal decomposition characteristics of cinnamic acid and phenolic structures.

| Parameter | Expected Value | Description |

| Onset Decomposition Temperature (Tonset) | ~ 200 - 250 °C | The temperature at which significant mass loss begins. This is likely initiated by the cleavage of the ester bond. |

| Peak Decomposition Temperature (Tpeak) | ~ 250 - 350 °C | The temperature at which the rate of mass loss is at its maximum. This corresponds to the primary decomposition of the molecule. |

| Final Decomposition Temperature | > 400 °C | The temperature at which the majority of the volatile components have been removed. |

| Residual Mass @ 500 °C (Nitrogen Atmosphere) | < 5% | The remaining mass, likely consisting of a small amount of char. |

Detailed Experimental Protocol

This section outlines a recommended experimental protocol for conducting a thermogravimetric analysis of this compound.

3.1. Instrumentation

A calibrated thermogravimetric analyzer is required. The instrument should be capable of precise temperature and mass measurements in a controlled atmosphere.

3.2. Sample Preparation

-

Sample: this compound, solid powder.

-

Mass: 5-10 mg.

-

Crucible: Alumina or platinum crucible.

3.3. TGA Parameters

-

Atmosphere: High-purity nitrogen (or air, for oxidative decomposition studies).

-

Flow Rate: 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 600 °C.

-

Heating Rate: 10 °C/min. A common heating rate for initial studies.

-

3.4. Data Analysis

The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) should be analyzed to determine the onset temperature, peak decomposition temperature, and residual mass.

Visualization of Experimental Workflow and Decomposition Pathway

4.1. TGA Experimental Workflow

The following diagram illustrates the logical steps involved in performing a TGA experiment.

4.2. Proposed Thermal Decomposition Pathway of this compound

The thermal decomposition of this compound is expected to proceed through the initial cleavage of the ester linkage, which is generally the most thermally labile bond in such molecules. Subsequent decomposition of the resulting fragments would then occur at higher temperatures.

Discussion of Expected Results

The thermal decomposition of this compound is anticipated to be a multi-stage process. The initial and most significant mass loss is predicted to occur in the 200-350 °C range, corresponding to the cleavage of the ester bond and the subsequent fragmentation of the molecule. Cinnamic acid itself undergoes decomposition in a single stage.[1] Phenolic resins, which are structurally related to the phenyl group, show a sharp increase in thermal degradation above 500°C.[2] The presence of the phenyl group may contribute to a small amount of char formation at higher temperatures.

The decomposition in an inert nitrogen atmosphere is expected to proceed via radical mechanisms, leading to the formation of various volatile products such as carbon dioxide, carbon monoxide, and benzene derivatives. If the analysis is performed in an air atmosphere, the decomposition will be oxidative, likely occurring at lower temperatures and proceeding more completely, with a lower residual mass.

Conclusion

References

Phenyl Cinnamate: A Comprehensive Technical Guide for Researchers

Abstract

Phenyl cinnamate (B1238496), an ester of phenol (B47542) and cinnamic acid, is a naturally occurring phenylpropanoid found in select plant species and propolis. As a derivative of cinnamic acid, it belongs to a class of compounds renowned for a wide spectrum of biological activities, including antioxidant, antimicrobial, and anticancer effects. This technical guide provides an in-depth overview of phenyl cinnamate as a natural product constituent, detailing its biosynthesis, natural occurrence, and reported biological activities. The guide is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualization of associated biochemical pathways to facilitate further investigation and application of this compound.

Introduction

Phenylpropanoids are a diverse class of secondary metabolites synthesized by plants from the amino acid phenylalanine. Cinnamic acid is a central intermediate in the phenylpropanoid pathway, and its derivatives, including this compound, are of significant interest due to their potential pharmacological properties. This compound has been identified as a constituent of the bud exudates of Populus balsamifera and is also found in bee propolis, a resinous mixture collected by honeybees from various plant sources. The biological activities of many cinnamic acid esters have been explored, revealing their potential as antioxidant, antimicrobial, and cytotoxic agents. This guide aims to consolidate the current knowledge on this compound, providing a technical resource for its study and potential therapeutic development.

Natural Occurrence and Biosynthesis

Natural Sources

This compound is not as widely distributed in nature as other cinnamic acid derivatives. Its presence has been primarily reported in the following sources:

-

Populus balsamifera (Balsam Poplar): The bud exudate of balsam poplar is a known source of a variety of phenylpropanoids, including esters of cinnamic acid. While quantitative data for this compound is limited, related compounds such as 2-phenylethyl cinnamate have been tentatively identified in these extracts[1].

-

Propolis: This resinous bee product is rich in phenolic compounds, including flavonoids and cinnamic acid esters. The composition of propolis varies significantly depending on the geographical location and the plant sources available to the bees. Various cinnamic acid esters have been identified in propolis from different regions[2][3].

Biosynthesis of this compound

The biosynthesis of this compound originates from the phenylpropanoid pathway, which is initiated by the deamination of L-phenylalanine.

The initial step involves the conversion of L-phenylalanine to trans-cinnamic acid, catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL). The final step is the esterification of cinnamic acid with phenol to yield this compound. While the specific enzymes catalyzing this esterification in plants have not been fully elucidated, this reaction can be achieved synthetically.

Biological Activities and Mechanisms of Action

While specific biological activity data for this compound is limited, the activities of its parent compound, cinnamic acid, and its other esters are well-documented. These activities are often attributed to the α,β-unsaturated carbonyl group, which can act as a Michael acceptor, and the phenolic moiety, which can participate in antioxidant processes.

Antioxidant Activity

Cinnamic acid and its derivatives are known to possess antioxidant properties. This activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as the half-maximal inhibitory concentration (IC50).

Table 1: Antioxidant Activity of Cinnamic Acid and its Derivatives (DPPH Assay)

| Compound | IC50 (µg/mL) | Reference |

|---|---|---|

| Cinnamic Acid | 0.18 | [4] |

| Cinnamyl Acetate | 0.16 | [4] |

| Vitamin C (Standard) | 0.12 |[4] |

Antimicrobial Activity

Cinnamic acid and its esters have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi. The minimum inhibitory concentration (MIC) is a common measure of this activity.

Table 2: Antimicrobial Activity of Benzyl Cinnamate

| Microorganism | Strain | MIC (µM) | Reference |

|---|---|---|---|

| Staphylococcus aureus | ATCC-35903 | 537.81 | [4] |

| Staphylococcus epidermidis | ATCC-12228 | 537.81 | [4] |

| Pseudomonas aeruginosa | ATCC-25853 | 1075.63 |[4] |

Anticancer Activity

The cytotoxic effects of cinnamic acid and its derivatives have been investigated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is used to quantify this activity.

Table 3: Cytotoxicity of Phenyl Amide Cinnamate and Cinnamic Acid

| Cell Line | Compound | IC50 | Reference |

|---|---|---|---|

| MDA-MB-231 (Breast Cancer) | Cinnamic Acid | - | [5] |

| HT-144 (Melanoma) | Cinnamic Acid | 2.4 mM | [6] |

| MCF-7 (Breast Cancer) | Phenyl Amide Cinnamate | >100 µg/mL (low activity) |[7] |

Putative Signaling Pathway: TNF-α Mediated Apoptosis

Studies on cinnamic acid have shown that it can induce apoptosis in cancer cells through the extrinsic pathway mediated by Tumor Necrosis Factor-alpha (TNF-α)[5]. This pathway involves the activation of caspase-8 and caspase-3.

Experimental Protocols

This section provides detailed methodologies for the extraction, identification, and biological evaluation of this compound and related compounds.

Extraction and Isolation from Populus balsamifera Buds

The following protocol is a general procedure for the extraction of phenylpropanoids from poplar buds, which can be adapted for the isolation of this compound[1][8].

-

Sample Preparation: Freshly collected buds of Populus balsamifera (5g) are placed in a sealed vessel.

-

Hexane Extraction: 25 mL of n-hexane is added to the buds, and the mixture is kept for 4 hours with periodic stirring. The solvent is then decanted, and the buds are washed with an additional 15 mL of n-hexane. The combined extracts are concentrated under vacuum[1].

-

Drying and Grinding: The buds from the hexane extraction are air-dried and then crushed into a powder[1].

-

Diethyl Ether Extraction: 25 mL of diethyl ether is added to the powdered buds, and the mixture is stored for 4 hours. The extract is filtered, and the residue is washed with 10 mL of ether. The combined ether extracts are evaporated to dryness under vacuum[1].

-

Purification: The resulting crude extract can be further purified using column chromatography on silica (B1680970) gel with a gradient of hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

The identification and quantification of this compound in the extract can be performed by GC-MS.

-

Derivatization: For the analysis of more polar compounds in the ether extract, the dried extract is derivatized with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in pyridine (B92270) at 60°C for 1 hour to convert acidic protons to trimethylsilyl (B98337) (TMS) ethers[1].

-

GC-MS Conditions:

-

Column: A non-polar capillary column such as a PE-5HT or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable[1][9].

-

Injector Temperature: 250°C[1].

-

Oven Program: A typical program starts at 70°C, holds for 2 minutes, then ramps to 250°C at 10-20°C/min, and holds for 5 minutes[9].

-

MS Conditions: Electron ionization (EI) at 70 eV, with a mass scan range of m/z 40-400[9].

-

-

Identification: this compound is identified by comparing its retention time and mass spectrum with that of a pure standard and by library matching (e.g., NIST).

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC-DAD method can be used for the quantification of this compound.

-

Chromatographic System: An HPLC system equipped with a diode array detector (DAD) is used[10][11][12][13].

-

Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is commonly employed[11].

-

Mobile Phase: A gradient elution with a mixture of acidified water (e.g., with 0.1% formic or acetic acid) and methanol (B129727) or acetonitrile (B52724) is typically used[10][13].

-

Detection: The DAD is set to monitor the absorbance at the λmax of this compound (around 280-320 nm).

-

Quantification: A calibration curve is constructed using standard solutions of this compound of known concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Antioxidant Activity Assay (DPPH Method)

-